

# Unraveling the Physicochemical Profile of 1-(Piperidin-4-ylmethyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperazine

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This technical document provides a comprehensive overview of the available physicochemical data for the compound **1-(Piperidin-4-ylmethyl)piperazine**, with a primary focus on its solubility characteristics. This guide is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

## Core Compound Information

Parameter	Details	Source
Chemical Name	1-(Piperidin-4-ylmethyl)piperazine	N/A
Synonyms	PMP	[1][2]
CAS Number	896055-17-7	[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> N <sub>3</sub>	[5]
Molecular Weight	183.29 g/mol	[1][5]

## Solubility Profile of 1-(Piperidin-4-ylmethyl)piperazine

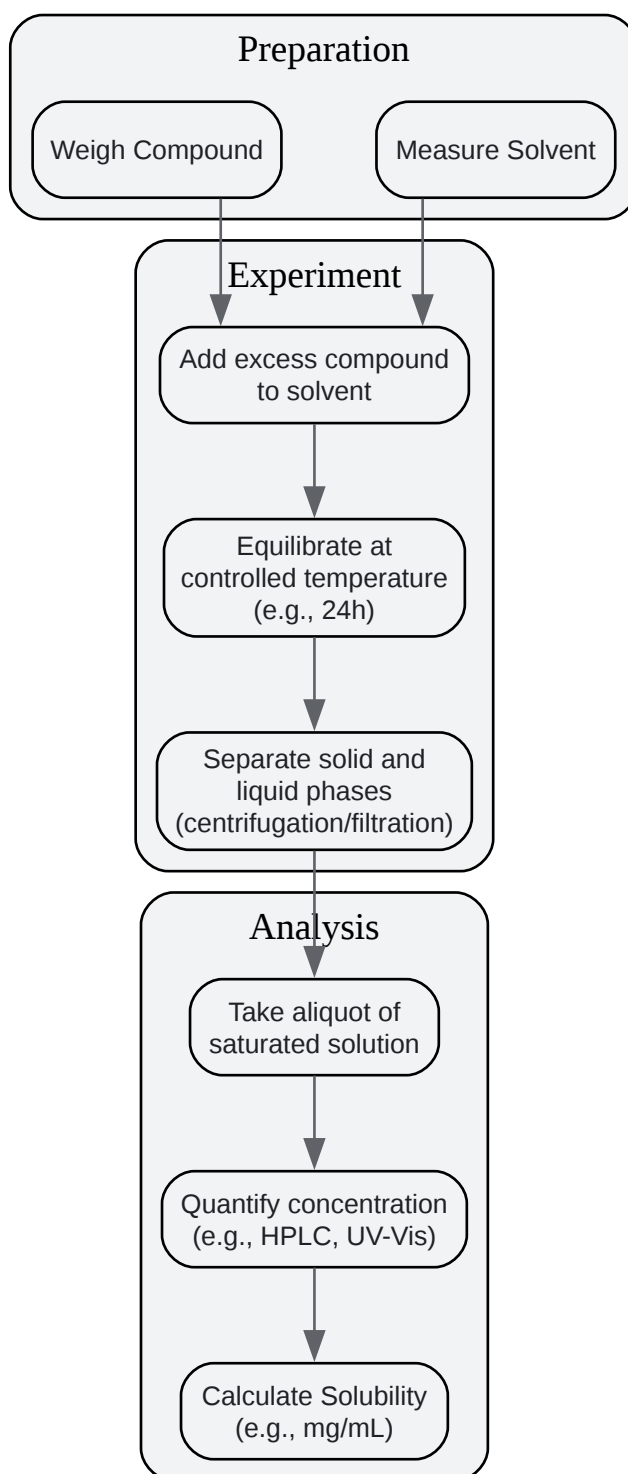
Despite extensive searches, specific quantitative solubility data (e.g., in mg/mL or mol/L) for **1-(Piperidin-4-ylmethyl)piperazine** in common laboratory solvents is not readily available in publicly accessible literature, patents, or safety data sheets.

The compound is frequently identified as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[6][7][8][9]</sup> PROTACs are complex molecules that often present solubility challenges due to their high molecular weight and intricate structures. While this contextual information suggests that the solubility of PROTACs containing this linker is a critical consideration, it does not provide specific data for the linker itself.

Further investigation into related piperazine and piperidine structures does not allow for a direct quantitative extrapolation of solubility for the target compound.

## Experimental Protocols

Detailed experimental protocols for the determination of the solubility of **1-(Piperidin-4-ylmethyl)piperazine** have not been found in the reviewed literature. A general workflow for determining the solubility of a similar chemical entity is presented below. This is a representative methodology and would require specific adaptation and optimization for the compound in question.



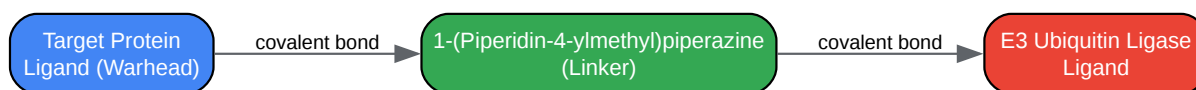
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**Figure 1.** A generalized experimental workflow for determining the kinetic solubility of a chemical compound.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of **1-(Piperidin-4-ylmethyl)piperazine** in any biological signaling pathways as an independent agent. Its role appears to be primarily as a structural linker in more complex molecules, such as PROTACs, which are designed to induce the degradation of specific target proteins.[6][7][8][9] The biological effect of a PROTAC is determined by the warhead that binds to the target protein and the E3 ligase ligand, with the linker influencing the overall efficacy and pharmacokinetic properties.

The logical relationship of this compound within a PROTAC is illustrated in the following diagram.



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**Figure 2.** The structural role of **1-(Piperidin-4-ylmethyl)piperazine** as a linker in a PROTAC molecule.

## Conclusion

This technical guide consolidates the currently available information on **1-(Piperidin-4-ylmethyl)piperazine**. A significant data gap exists regarding its quantitative solubility. Researchers working with this compound are advised to perform their own solubility assessments using appropriate experimental methodologies. Its primary documented application is as a linker in the synthesis of PROTACs, and its physicochemical properties should be considered in the context of the final, larger molecule's characteristics.

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